![molecular formula C10H12BrN B2428498 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline CAS No. 946837-99-6](/img/structure/B2428498.png)
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
“6-Bromo-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 22190-35-8 . It has a molecular weight of 212.09 . The compound appears as a white to yellow to brown or gray solid or liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-1,2,3,4-tetrahydroquinoline . The InChI code is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 .Physical And Chemical Properties Analysis
The compound has a storage temperature requirement of a refrigerator . to 96% .Scientific Research Applications
- Research : A study assessed the impact of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (HTHQ) on the antioxidant system in rats with rotenone-induced Parkinson’s disease . HTHQ demonstrated antioxidant properties, potentially making it relevant for neurodegenerative disorders.
- Research : 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is used as a pharmaceutical intermediate . Its unique structure may contribute to the development of novel drugs or therapeutic agents.
Antioxidant Properties
Pharmaceutical Intermediates
Biological Activity Against Infective Pathogens
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other tetrahydroquinolines, it may interact with its targets by binding to specific sites, leading to changes in the function of the target molecules .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . Additionally, factors such as pH and the presence of other molecules in the body can influence the compound’s action and efficacy .
properties
IUPAC Name |
6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQKXVFTGGGNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline |
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